2-Ethyl-1,3-hexanediol

Catalog No.
S589082
CAS No.
94-96-2
M.F
C8H18O2
M. Wt
146.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethyl-1,3-hexanediol

CAS Number

94-96-2

Product Name

2-Ethyl-1,3-hexanediol

IUPAC Name

2-ethylhexane-1,3-diol

Molecular Formula

C8H18O2

Molecular Weight

146.23 g/mol

InChI

InChI=1S/C8H18O2/c1-3-5-8(10)7(4-2)6-9/h7-10H,3-6H2,1-2H3

InChI Key

RWLALWYNXFYRGW-UHFFFAOYSA-N

SMILES

CCCC(C(CC)CO)O

solubility

SOL IN WATER 0.6% WT/WT; SOLUBILITY OF WATER IN ETHOHEXADIOL 10.8% WT/WT; SOL IN ETHANOL, ISOPROPANOL, PROPYLENE GLYCOL, CASTOR OIL
MISCIBLE WITH CHLOROFORM, DIETHYL ETHER

Synonyms

2-ethyl-1,3-hexanediol, ethohexadiol, ethohexadiol, (threo)-isomer, ethyl hexanediol

Canonical SMILES

CCCC(C(CC)CO)O

The exact mass of the compound 2-Ethyl-1,3-hexanediol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sol in water 0.6% wt/wt; solubility of water in ethohexadiol 10.8% wt/wt; sol in ethanol, isopropanol, propylene glycol, castor oilmiscible with chloroform, diethyl ether. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3881. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Glycols - Supplementary Records. It belongs to the ontological category of aliphatic alcohol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Solvent. However, this does not mean our product can be used or applied in the same or a similar way.

2-Ethyl-1,3-hexanediol (EHD) is a branched aliphatic diol characterized by a primary and a sterically hindered secondary hydroxyl group. As a clear, viscous liquid with a freezing point of -40 °C and a boiling point of 243 °C, it offers excellent thermal stability and low volatility. In industrial procurement, EHD is primarily sourced as a reactive chain extender for specialized polyurethanes, a polyester resin intermediate, and a highly effective coupling agent for immiscible oil-water systems. Its unique C8 branched structure imparts distinct hydrophobic properties (water solubility of 4.2 wt% at 20 °C), differentiating it from lighter or linear glycols and making it a critical raw material for low-VOC reactive diluent applications and hydrophobic elastomer formulations [1].

Attempting to substitute 2-Ethyl-1,3-hexanediol with common linear diols, such as 1,4-butanediol (1,4-BDO) or 1,6-hexanediol (1,6-HDO), frequently results in process failures and compromised material performance. Linear diols lack the steric hindrance and branched ethyl group that give EHD its unique amphiphilic phase compatibility. In hydroxyl-terminated polybutadiene (HTPB) polyurethane systems, substituting EHD with 1,4-BDO leads to severe miscibility issues, phase separation, and demolding failures due to the non-polar nature of the HTPB backbone. Furthermore, replacing EHD with 1,6-HDO introduces significant processability bottlenecks, as 1,6-HDO is a solid at room temperature requiring heated storage and pre-melting, whereas EHD remains a pumpable liquid down to -40 °C. Consequently, generic substitution compromises both manufacturing efficiency and the mechanical integrity of the final polymer matrix[1].

Processability and Thermal Handling Advantage

The physical state of a diol at ambient temperatures dictates the energy and infrastructure required for storage and handling. 2-Ethyl-1,3-hexanediol is a liquid at room temperature with a freezing point of -40 °C, whereas its linear isomer, 1,6-hexanediol, is a solid with a melting point of 40-43 °C. This >80 °C difference in melting behavior means that EHD can be pumped and blended directly from ambient storage, eliminating the energy-intensive pre-melting steps and heated tanks required for 1,6-HDO .

Evidence DimensionMelting Point / Freezing Point
Target Compound Data2-Ethyl-1,3-hexanediol: Liquid, Freezing point -40 °C
Comparator Or Baseline1,6-Hexanediol: Solid, Melting point 40-43 °C
Quantified Difference>80 °C reduction in melting point
ConditionsStandard ambient pressure and temperature storage

Eliminates the need for heated storage tanks and pre-melting operations, significantly reducing energy costs and simplifying liquid-phase resin synthesis.

Chain Extender Compatibility in Non-Polar Polyurethanes

In the formulation of hydrophobic polyurethanes based on hydroxyl-terminated polybutadiene (HTPB), the compatibility of the chain extender with the non-polar resin is critical. 2-Ethyl-1,3-hexanediol demonstrates excellent miscibility with HTPB, yielding stable elastomers with a Shore A hardness of approximately 80. In contrast, the industry-standard chain extender 1,4-butanediol (1,4-BDO) exhibits poor compatibility with HTPB resins, leading to phase separation and severe demolding problems when hard-segment content exceeds 20-25% [1].

Evidence DimensionResin Miscibility and Elastomer Stability
Target Compound Data2-Ethyl-1,3-hexanediol: Excellent compatibility, yields stable Shore A 80 elastomers
Comparator Or Baseline1,4-Butanediol: Poor compatibility, causes demolding failures at >25% hard segment
Quantified DifferenceEnables >25% hard segment incorporation without phase separation
ConditionsHTPB-based polyurethane prepolymer synthesis

EHD is mandatory for producing high-quality, hydrophobic polybutadiene-urethanes where standard linear diols fail due to phase incompatibility.

Hydrophobic-Hydrophilic Phase Stabilization

The branched C8 structure of 2-Ethyl-1,3-hexanediol provides a specific balance of lipophilic and hydrophilic properties, making it a highly effective coupling agent for immiscible systems. EHD exhibits a low aqueous solubility of 4.2 wt% at 20 °C, whereas linear diols like 1,6-hexanediol are highly water-soluble (~500 g/L or ~50 wt%). This >10-fold lower water solubility, combined with its compatibility with aliphatic hydrocarbons, allows EHD to bridge oil-water interfaces in cosmetics, printing inks, and two-package urethane coatings where highly hydrophilic diols would partition exclusively into the aqueous phase .

Evidence DimensionAqueous Solubility
Target Compound Data2-Ethyl-1,3-hexanediol: 4.2 wt% at 20 °C
Comparator Or Baseline1,6-Hexanediol: ~50 wt% (500 g/L) at 20 °C
Quantified Difference>10-fold reduction in water solubility
ConditionsAqueous solution at 20 °C

Ensures superior performance as a phase stabilizer and coupling agent in complex, multi-phase formulations like cosmetics and industrial inks.

Hydrophobic Polyurethane Elastomer Production

Directly leveraging its compatibility with HTPB resins compared to the phase separation seen with 1,4-BDO, EHD is the chain extender of choice for manufacturing water-resistant, low-temperature flexible polyurethanes used in electrical potting, encapsulation, and specialized sealants [1].

Two-Package (2K) Urethane Coatings

EHD serves as a highly effective reactive diluent. At room temperature, it acts as a conventional solvent to reduce viscosity, but during elevated temperature curing, its primary and secondary hydroxyl groups react into the urethane matrix, virtually eliminating volatile organic compound (VOC) emissions [2].

Phase-Stabilized Printing Inks and Cosmetics

Capitalizing on its low water solubility (4.2 wt%) and branched structure, EHD is procured as a premium coupling agent to stabilize immiscible oil-water systems, ensuring uniform dispersion in printing inks, shampoos, and liquid cleansing creams .

Physical Description

Liquid
Colorless, odorless, hygroscopic liquid; [Hawley]

Color/Form

SLIGHTLY OILY LIQ
COLORLESS LIQUID

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

146.130679813 g/mol

Monoisotopic Mass

146.130679813 g/mol

Boiling Point

244.2 °C @ 760 MM HG

Flash Point

127 °C
260 °F (127 °C) (OPEN CUP)

Heavy Atom Count

10

Vapor Density

5.03

Density

0.9325 @ 22 °C/4 °C
FAINT ODOR OF WITCH HAZEL; DISTILLATION RANGE 241-249 °C; DENSITY: 0.939-0.943 @ 20 °C/20 °C /CRUDE/

Odor

ODORLESS

Melting Point

-40 °C

UNII

M9JGK7U88V

GHS Hazard Statements

H318: Causes serious eye damage [Danger Serious eye damage/eye irritation]

ATC Code

P - Antiparasitic products, insecticides and repellents
P03 - Ectoparasiticides, incl. scabicides, insecticides and repellents
P03B - Insecticides and repellents
P03BX - Other insecticides and repellents
P03BX06 - Etohexadiol

Vapor Pressure

LESS THAN 0.01 MM HG @ 20 °C

Pictograms

Corrosive

Other CAS

94-96-2

Absorption Distribution and Excretion

TOPICAL & IV APPLICATIONS OF (14)C LABELED 2-ETHYL-1,3-HEXANEDIOL WERE MADE TO HAIRLESS DOGS. AFTER TOPICAL ADMIN, EXCRETION WAS NEARLY COMPLETE AFTER 4-5 DAYS. RADIOACTIVITY LEVELS IN BLOOD SAMPLES WERE TOO LOW TO BE ACCURATELY MEASURED. WITHIN 48-96 HR AFTER APPLICATION ONLY SMALL AMT OF RADIOACTIVITY WAS RECOVERED FROM SKIN. RATE OF URINARY EXCRETION AFTER IV ADMIN WAS COMPARABLE TO THAT RECORDED IN HUMANS. IT IS SUGGESTED THAT PERMEABILITY OF HAIRLESS DOG'S SKIN MAY BE QUITE SIMILAR TO THAT OF HUMAN SKIN.
AN IN VITRO APPARATUS WAS USED TO STUDY SKIN EVAPORATION & PENETRATION OF MOSQUITO REPELLENTS. IN VITRO REPELLENT DURATION, CALCULATED FROM REPELLENT EVAPORATION RATES, WAS COMPARED TO IN VIVO DURATION AT THE SAME DOSE (0.3 MG/SQ CM) TO ASSESS VALIDITY OF THE MODEL. IN VITRO DURATIONS FOR 2-ETHYL-1,3-HEXANEDIOL CORRELATED WITH IN VIVO DURATIONS, ALTHOUGH IN VITRO DURATION WAS LONGER THAN IN VIVO DURATION.
PERCENTAGE PENETRATION OF 2-ETHYL-1,3-HEXANEDIOL WAS DETERMINED ON HAIRLESS DOGS AT 4 UG/SQ CM. MEAN PERCENTAGE PENETRATION INCREASED SLIGHTLY WITH INCREASED DOSE OF 2-ETHYL-1,3-HEXANEDIOL, BUT NONE OF THESE CHANGES DIFFERED SIGNIFICANTLY AT THE 95% CONFIDENCE LEVEL.

Metabolism Metabolites

... UNABLE TO DETECT ANY METABOLITES ... WHEN ... FED TO RABBITS.

Wikipedia

Etohexadiol

Use Classification

Cosmetics -> Solvent

Methods of Manufacturing

PREPD BY CATALYTIC TRIMOLECULAR CONDENSATION OF BUTYRALDEHYDE WITH MAGNESIUM ALUMINUM ETHOXIDE YIELDING THE MONOBUTYRATE OF 2-ETHYL-1,3-HEXANEDIOL, FOLLOWED BY HYDROLYSIS OF THE ESTER.
... PRODUCED COMMERCIALLY BY HYDROGENATION OF BUTYRALDOL (2-ETHYL-3-HYDROXYCAPROALDEHYDE).

General Manufacturing Information

Adhesive Manufacturing
Paint and Coating Manufacturing
1,3-Hexanediol, 2-ethyl-: ACTIVE
FORMULATED PRODUCT DISCONTINUED BY UNION CARBIDE AGRICULTURAL PRODUCTS CO, INC.
... EXTENSIVE MILITARY USE HAS INDICATED ITS SAFETY & LACK OF IRRITANT PROPERTIES.
A COMPOSITION WAS PREPARED CONTAINING P-TOLUENESULFONAMIDE 75%, 2-ETHYL-1,3-HEXANEDIOL 20%, & PARAPLEX G25 5%.

Analytic Laboratory Methods

ETHYL HEXANEDIOL GIVES A COLORED CMPD UPON REACTION WITH CONCN SULFURIC ACID & P-DIMETHYLAMINOBENZALDEHYDE WHICH IS DETERMINED AT 500 NM.

Interactions

SUCKER CONTROL IN TOBACCO WAS EXHIBITED BY 5% 2-ETHYL-1,3-HEXANEDIOL BY ITSELF, & ESPECIALLY WHEN COMBINED WITH MALEIC HYDRAZIDE.

Stability Shelf Life

STABLE UNDER NORMAL STORAGE CONDITIONS

Dates

Last modified: 08-15-2023

2-Ethyl-1,3-hexanediol

B Ballantyne
PMID: 15856531   DOI: 10.1002/jat.1055

Abstract




Intralaboratory and interlaboratory evaluation of the EpiDerm 3D human reconstructed skin micronucleus (RSMN) assay

Ting Hu, Yulia Kaluzhny, Greg C Mun, Brenda Barnett, Viktor Karetsky, Nathan Wilt, Mitchell Klausner, Rodger D Curren, Marilyn J Aardema
PMID: 19167513   DOI: 10.1016/j.mrgentox.2008.12.003

Abstract

A novel in vitro human reconstructed skin micronucleus (RSMN) assay has been developed using the EpiDerm 3D human skin model [R. D. Curren, G. C. Mun, D. P. Gibson, and M. J. Aardema, Development of a method for assessing micronucleus induction in a 3D human skin model EpiDerm, Mutat. Res. 607 (2006) 192-204]. The RSMN assay has potential use in genotoxicity assessments as a replacement for in vivo genotoxicity assays that will be banned starting in 2009 according to the EU 7th Amendment to the Cosmetics Directive. Utilizing EpiDerm tissues reconstructed with cells from four different donors, intralaboratory and interlaboratory reproducibility of the RSMN assay were examined. Seven chemicals were evaluated in three laboratories using a standard protocol. Each chemical was evaluated in at least two laboratories and in EpiDerm tissues from at least two different donors. Three model genotoxins, mitomycin C (MMC), vinblastine sulfate (VB) and methyl methanesulfonate (MMS) induced significant, dose-related increases in cytotoxicity and MN induction in EpiDerm tissues. Conversely, four dermal non-carcinogens, 4-nitrophenol (4-NP), trichloroethylene (TCE), 2-ethyl-1,3-hexanediol (EHD), and 1,2-epoxydodecane (EDD) were negative in the RSMN assay. Results between tissues reconstructed from different donors were comparable. These results indicate the RSMN assay using the EpiDerm 3D human skin model is a promising new in vitro genotoxicity assay that allows evaluation of chromosome damage following "in vivo-like" dermal exposures.


[Efficacy of the combination of DEET (20%) and EHD (15%) against mosquito bites. Results of a study carried out in Senegal]

A Izri, L Konate, Y Dieng, A Alcais, A Diop, M L Faye, C Bouges-Michel, J J Rousset, M Deniau
PMID: 11681228   DOI:

Abstract

The authors report the results of a survey on the efficacy against mosquito bites of a repellent, Mousticologne Spécial Zones Infestées (DEET 20%, EHD 15%). Two forms of the product, spray and gel, were tested in Senegal. Repellent efficacy was evaluated by exposing volunteers, both repellent-treated and untreated, to mosquito bites. The number of mosquito bites per person and per night was 0.63 in the spray treated group (group 1), 6.03 in the gel treated group (group 2) and 94.17 in the untreated group (group 3). The analysis of these results showed a significant difference between treated and untreated persons. Untreated persons were not protected against mosquito bites, persons treated with the spray were protected for 12 hours and those treated with the gel had over 8 hours' protection. We concluded that a single application of the repellent Mousticologne in the field is capable of ensuring all-night protection against mosquito bites.


Repeated exposure toxicity of 2-ethyl-1,3-hexanediol by cutaneous applications to the rat for 9 and 90 days

J P Van Miller, P E Losco, D A Neptun, B Ballantyne
PMID: 7709587   DOI:

Abstract

2-Ethyl-1,3-hexanediol (EHD; CASRN 94-96-2), an industrial chemical and insect repellent, has a high potential for recurrent skin contact. Short-term (9 d) and subchronic (13 w) repeated epicutaneous contact studies were conducted to determine the potential for cumulative local skin irritation and systemic toxicity in Fischer 344 rats. Doses were 0.5, 2.0 or 4.0 ml/kg/d of undiluted EHD. There were no clinical signs and no treatment-related effects on hematology, clinical chemistry or histology of a large number of organs and tissues including the treated skin. The only effects where slight decreases in body weight gain for the high-dose males in the 9-d study and males and females of the high-dose group in the subchronic study; slight decreases in food consumption for females of all treatment groups in the subchronic study; and slight increases in relative liver weight for high-dose females in the 9-d study and high-dose males in the subchronic study, which is probably a compensatory hypertrophy for the metabolism of EHD. Thus, recurrent epicutaneous applications of undiluted EHD to the rat did not cause any local skin irritation or cumulative or organ-specific toxicity.


Studies on the inheritance of repellent tolerances in Aedes aegypti

L C Rutledge, R K Gupta, G N Piper, C A Lowe
PMID: 8014634   DOI:

Abstract

Two laboratory strains and 6 inbred strains of Aedes aegypti were tested against deet, ethyl hexanediol, dimethyl phthalate, and Indalone. Reciprocal crosses and backcrosses of 2 inbred strains were tested against deet only. Results obtained were compatible with a quantitative genetic model in which the effects of the factors involved were multiplicative. Certain inbred strains differed significantly from cognate laboratory and/or inbred strains in tolerance to one or more test materials. Heritability in the broad sense (H2) was estimated at 0.05 for deet, 0.22 for ethyl hexanediol, 0.48 for dimethyl phthalate, and 0.51 for Indalone. Partial dominance was observed in the inheritance of tolerance to deet.


Pharmacokinetics of 2-ethyl-1,3-hexanediol. III. In vitro skin penetration comparisons using the excised skin of humans, rats, and rabbits

S W Frantz, B Ballantyne, J L Beskitt, M J Tallant, R J Greco
PMID: 8566473   DOI: 10.1006/faat.1995.1139

Abstract

Excised skin from Fischer 344 rats, New Zealand White rabbits, and human females (obtained from mammoplasty patients) were compared for their in vitro skin penetration potential with 2-[14C]-ethyl-1,3-hexanediol (EHD). EHD was applied as both an undiluted dose and a 3% v/v aqueous dose using a flowthrough skin penetration chamber design and was analyzed over 0-6 hr. The undiluted dose was equivalent to a 150 mg/kg dose used in vivo with rats (Frantz et al., Drug Metab. Dispos. 20(1), 6-18, 1992), but normalized on a per cm2 surface area basis, and applied under occluded conditions (covered as for in vivo studies). Undiluted applications of EHD did not substantially penetrate skin, with effluent recoveries of approximately 0.9% of the applied dose for human skin, 2-4% for rat skin, and 3-6% for rabbit skin. By comparison, nonoccluded human skin showed lower effluent radioactivity (0.6%), which was attributed to EHD evaporation from skin. With undiluted EHD, approximately 97% of the recovered 14C was an unabsorbed dose for human skin, with 94% for rat skin and 85% for rabbit skin (expressed as a percentage of the recovered dose). Based on HPLC analysis of effluent samples, 99-100% of the undiluted [14C]EHD penetrated rat, rabbit, and human skin in the unmetabolized form. In contrast, approximately 5% of the applied aqueous dose was recovered in the effluents for human skin, while 6-9% appeared in effluents for rat skin; rabbit skin was not evaluated for aqueous doses. The fraction of unabsorbed aqueous EHD dose totaled 53% of the applied dose for human skin and 63% for rat skin. Evaporative loss of undiluted [14C]EHD was also measured (captured on activated charcoal) in separate experiments and compared with a known standard chemical, N,N[14C]diethyl-m-toluamide (DEET). Evaporation of EHD was clearly a competing factor with penetration, particularly for human skin preparations, and evaporative losses were similar to those seen in previous studies. Penetration of skin was also greater for both EHD and DEET when evaporation was not permitted (stopped chamber). Permeability constant (kp) values were calculated using the pseudo steady-state slopes from plots for cumulative mg/cm2 penetration vs time. For undiluted EHD, human skin had the slowest penetration rate, while rabbit skin kp values were the largest. The kp values for water solutions of EHD on rat and human skin demonstrated a slightly higher penetration, with values of the same order of magnitude as that observed for a concurrently run [14C]ethanol control. The minimal skin penetration observed in vitro in this study, taken together with in vivo percutaneous pharmacokinetic studies (Frantz et al., 1992) and the known percutaneous toxicology of EHD, suggests that penetration through human skin and systemic adverse effects should be minimal.


Tests of repellents against Diamanus montanus (Siphonaptera: Ceratophyllidae)

L C Rutledge, M A Lawson, L L Young
PMID: 7154015   DOI: 10.1093/jmedent/19.4.361

Abstract




The acute toxicity and primary irritancy of 2-ethyl-1,3-hexanediol

B Ballantyne, D R Klonne, R C Myers, D J Nachreiner
PMID: 4082459   DOI:

Abstract

2-Ethyl-1,3-hexanediol (EHD), an insect repellant, was found to have acute peroral LD50 values in the rat of 9.85 ml/kg (males) and 4.92 ml/kg (females). Acute percutaneous LD50 values in the rabbit were 10.8 ml/kg (males) and 9.51 ml/kg (females). There were neither deaths nor signs of toxicity during or following a 6 hr exposure to a statically or dynamically generated substantially saturated vapor atmosphere. A 4 hr exposure to a high concentration (3.8 mg/liter) of a respirable aerosol of EHD (mass median aerodynamic diameter of 2.0 um) produced only minor signs of irritation during exposure, but no signs of toxicity. Occluded dermal contact with EHD on rabbits (4 and 24 hr) produced mild local erythema and, in several animals, edema. Contamination of the eye with EHD (0.005 to 0.1 ml) produced marked to severe conjunctivitis, with moderate iritis and diffuse corneal injury; healing occurred in most animals within 3 to 7 days. The major acute hazards with EHD are by swallowing and, to a greater extent, by contamination of the eye.


In vitro and in vivo evaluation of the genotoxic potential of 2-ethyl-1,3-hexanediol

R S Slesinski, P J Guzzie, D L Putman, B Ballantyne
PMID: 3212782   DOI: 10.1016/0300-483x(88)90212-0

Abstract

2-Ethyl-1,3-hexanediol (EHD) has intentional human exposure because of its application to skin as an insect repellent and its use in various skin care products. Genotoxicity studies on EHD were conducted to determine mutagenic and clastogenic potential using in vitro and in vivo test systems. In vitro tests were conducted both with and without an Aroclor-induced, rat-liver S9 metabolic activation system and within a range of cytotoxic to non-cytotoxic doses. EHD did not produce dose-related positive increases in gene mutations in the Salmonella (Ames) test or in the CHO/HGPRT forward mutation test. No statistically significant or dose-related increases in sister chromatid exchanges indicative of DNA damage were produced by EHD in CHO cells. Small but statistically significant increases in chromosome aberrations were produced in CHO cells only in tests with S9 activation. However, no evidence of clastogenicity of EHD was obtained in vivo in a mouse peripheral blood micronucleus test or in 2 rat bone marrow chromosome aberration studies using single or repeated dosing procedures. The overall negative pattern of mutagenic and clastogenic results in the majority of tests conducted suggests that EHD is unlikely to pose significant hazard as a genotoxic agent or to possess carcinogenic initiating activity in animals.


A field trial of ethyl hexanediol against Aedes dorsalis in Sonoma County, California

L C Rutledge, R L Hooper, R A Wirtz, R K Gupta
PMID: 2584970   DOI:

Abstract

The repellent ethyl hexanediol (2-ethyl-1,3-hexanediol) was tested against the mosquito Aedes dorsalis in a coastal salt marsh in California. The experimental design incorporated a linear regression model, sequential treatments and a proportional end point (95%) for protection time. The protection time of 0.10 mg/cm2 ethyl hexanediol was estimated at 0.8 h. This time is shorter than that obtained previously for deet (N,N-diethyl-3-methylbenzamide) against Ae. dorsalis (4.4 h).


Explore Compound Types